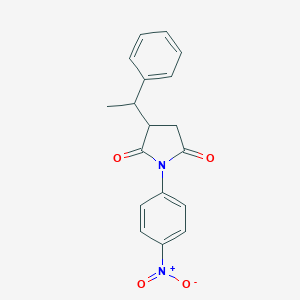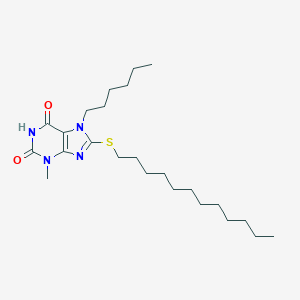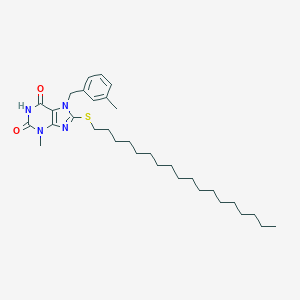
1-(4-Nitrophenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a pyrrolidine ring. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-(4-Nitrophenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrobenzaldehyde with phenylacetic acid in the presence of a base, followed by cyclization to form the pyrrolidine ring. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(4-Nitrophenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reagents and conditions used.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Nitrophenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic or toxic effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Nitrophenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(4-Amino-phenyl)-3-(1-phenyl-ethyl)-pyrrolidine-2,5-dione: This compound has an amino group instead of a nitro group, which affects its reactivity and biological activity.
1-(4-Chloro-phenyl)-3-(1-phenyl-ethyl)-pyrrolidine-2,5-dione:
1-(4-Methyl-phenyl)-3-(1-phenyl-ethyl)-pyrrolidine-2,5-dione: The methyl group affects the compound’s steric and electronic properties, influencing its reactivity and interactions.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H16N2O4 |
|---|---|
Molekulargewicht |
324.3g/mol |
IUPAC-Name |
1-(4-nitrophenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H16N2O4/c1-12(13-5-3-2-4-6-13)16-11-17(21)19(18(16)22)14-7-9-15(10-8-14)20(23)24/h2-10,12,16H,11H2,1H3 |
InChI-Schlüssel |
KPYIUCXVOGYSCQ-UHFFFAOYSA-N |
SMILES |
CC(C1CC(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Kanonische SMILES |
CC(C1CC(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Löslichkeit |
32.5 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(4-chlorobenzyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406943.png)

![3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B406949.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-pentylsulfanylpurine-2,6-dione](/img/structure/B406950.png)


![7-hexyl-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406956.png)

![8-[(2-chlorobenzyl)sulfanyl]-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406958.png)
![N-(2-methylbenzyl)-4-{[(methylsulfonyl)anilino]methyl}benzamide](/img/structure/B406960.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-{3-nitrophenyl}benzenesulfonamide](/img/structure/B406961.png)

![N-(2-chlorophenyl)-2-[{3-nitrophenyl}(phenylsulfonyl)amino]acetamide](/img/structure/B406965.png)
![2-[{3-nitrophenyl}(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B406966.png)
